molecular formula C11H15NO5S B8406662 4-(3-Sulfo-propylamino)-benzoic acid methyl ester

4-(3-Sulfo-propylamino)-benzoic acid methyl ester

Cat. No. B8406662
M. Wt: 273.31 g/mol
InChI Key: AHNOOLLCZQHUAB-UHFFFAOYSA-N
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Patent
US07205318B2

Procedure details

Methyl 4-aminobenzoate (1.34 g, 8.87 mmol) and [1,2]oxathiolane 2,2-dioxide (1.02 g, 8.36 mmol) were heated at 100–110° C for 1 h. The cooled residue was washed with 1N HCl and water and air-dried to give 4-(3-sulfo-propylamino)-benzoic acid methyl ester (1.62 g, yield: 71%). 1H NMR (DMSO-d6) δ 7.70 (d, J=8.7 Hz, 2H), 6.65 (d, J=8.7 Hz, 2H), 5.88 (br, s, NH+SO3H), 3.19 (t, J=7.0 Hz, 2H), 2.63 (t, J=7.3 Hz, 2H), 1.87 (quint, J=7.0 Hz, 2H). LC/MS (ESI) 256.22 (M+H)+, tR=2.21 min (10–90% MeOH in H2O with 10 mM NH4OAc in a 4-min run).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[O:12]1[CH2:16][CH2:15][CH2:14][S:13]1(=[O:18])=[O:17]>>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:16][CH2:15][CH2:14][S:13]([OH:18])(=[O:17])=[O:12])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
1.02 g
Type
reactant
Smiles
O1S(CCC1)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cooled residue was washed with 1N HCl and water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)NCCCS(=O)(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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